molecular formula C10H14Cl2FN B1484502 [3-(3-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride CAS No. 2098018-25-6

[3-(3-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride

Cat. No. B1484502
CAS RN: 2098018-25-6
M. Wt: 238.13 g/mol
InChI Key: FEMNLSQYJGZNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-2-fluoropropyl)(methyl)amine hydrochloride, also known as 3-CFPA-HCl, is a chemical compound belonging to the class of amines. It is an important intermediate in the synthesis of several drugs and is used in a variety of laboratory experiments. This compound is a derivative of phenethylamine, a type of amine that is found naturally in the body, and is often used in research studies to study the effects of amines on the body.

Scientific Research Applications

Antibacterial and Antioxidant Properties

  • A study synthesized 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives, investigating their antibacterial and antioxidant properties. Some compounds demonstrated significant antibacterial activity but were generally ineffective in neutralizing superoxide radicals (Arutyunyan et al., 2012).

Antitumor Activity

  • N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride, closely related to the compound , was studied for its antitumor properties and its effect on bacterial DNA, indicating potential applications in cancer research (Shimi & Shoukry, 1975).

Synthesis and Derivatives

  • Novel methods for synthesizing derivatives of similar amines were explored. These derivatives could be used in various chemical processes and as potential cytotoxic agents (Anderson et al., 1988).

Molecular Structure Analysis

  • Research has been conducted on the molecular structure, spectroscopic, and quantum chemical studies of related amine derivatives. Such studies are essential for understanding the chemical properties and potential applications of these compounds (Fatma et al., 2017).

Corrosion Inhibition

  • Certain amine derivatives, including those with chlorophenyl groups, were investigated as corrosion inhibitors for mild steel in acidic mediums. This suggests potential industrial applications in material protection and maintenance (Boughoues et al., 2020).

These studies highlight the diverse applications of 3-(3-Chlorophenyl)-2-fluoropropylamine hydrochloride and its derivatives in various fields, including antibacterial, antitumor, chemical synthesis, molecular structure analysis, and corrosion inhibition.

properties

IUPAC Name

3-(3-chlorophenyl)-2-fluoro-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN.ClH/c1-13-7-10(12)6-8-3-2-4-9(11)5-8;/h2-5,10,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMNLSQYJGZNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1=CC(=CC=C1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(3-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[3-(3-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[3-(3-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[3-(3-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride
Reactant of Route 5
[3-(3-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride
Reactant of Route 6
[3-(3-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.